15-epi-PGA1
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKHCLZFGPIKKU-AHUSATQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzyme Inhibition/activation Assays:another Strategy is to Screen for Compounds That Modulate the Activity of Enzymes Involved in the Prostaglandin Biosynthesis Pathway, Such As Cyclooxygenase 2 Cox 2 or Microsomal Prostaglandin E Synthase 1 Mpges 1 . for Example, Afluorescence Resonance Energy Transfer Fret Based Assaycould Be Developed to Screen for Inhibitors of a Specific Prostaglandin Synthase. in Such an Assay, the Enzyme S Substrate Could Be Labeled with a Fret Pair. Enzymatic Modification of the Substrate Would Lead to a Change in the Distance or Orientation Between the Fret Donor and Acceptor, Resulting in a Measurable Change in the Fluorescence Signal.
| Assay Type | Target Class | Principle | Example Technology |
| Binding Assay | G-Protein Coupled Receptors (GPCRs) | Competitive binding against a labeled ligand | Scintillation Proximity Assay (SPA) |
| Functional Assay | GPCRs | Measurement of second messenger (e.g., cAMP) | TR-FRET (e.g., LANCE®) |
| Enzyme Activity | Cyclooxygenases (COX) | Detection of enzymatic product (e.g., PGG2) | Spectrophotometry, Fluorometry |
| Reporter Gene Assay | Nuclear Receptors (e.g., PPARs) | Ligand-induced expression of a reporter gene | Luminescence (e.g., Luciferase) |
This interactive table outlines potential target-based HTS methodologies applicable to the discovery of 15-epi-PGA1 analogues.
Compound Libraries for Screening
The success of any HTS campaign is fundamentally dependent on the quality and diversity of the compound library. For the discovery of novel this compound analogues, several types of libraries would be relevant:
Diversity-Oriented Libraries: Large collections (hundreds of thousands to millions) of structurally diverse small molecules are screened to identify novel chemical scaffolds.
Focused Libraries: These are smaller, curated collections of compounds designed with structural similarity to known prostaglandins (B1171923) or other anti-inflammatory agents.
Natural Product Libraries: Given that prostaglandins are derived from natural fatty acids, screening libraries of purified natural products or their synthetic derivatives could yield novel bioactive structures.
By employing these advanced high-throughput methodologies, researchers can systematically screen vast chemical spaces to identify and characterize novel analogues of this compound, paving the way for the development of new therapeutic agents.
Structure Activity Relationship Studies of 15 Epi Prostaglandin A1 and Its Analogues
Stereochemical Determinants of Biological Potency
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount factor in determining its biological efficacy. In prostaglandins (B1171923), the orientation of the hydroxyl group at the C-15 position is a well-established determinant of activity. lipidbank.jp 15-epi-PGA1 is the 15(R) stereoisomer of the naturally occurring PGA1, which has the 15(S) configuration. caymanchem.commedchemexpress.com This seemingly subtle change from an (S) to an (R) configuration at C-15 dramatically impacts the molecule's biological profile.
For instance, studies on other prostaglandin (B15479496) classes, such as Prostaglandin E1 (PGE1), have shown that the 15-epi (15(R)) isomer is essentially biologically inactive when compared to its natural 15(S) counterpart. caymanchem.com Specifically, 15-epi-PGE1 is only 4% and 6% as potent as PGE1 in contracting the rat uterus and guinea pig ileum, respectively. ncats.io While PGA1 is a potent vasodilator and hypotensive agent, its 15-epimer has been observed to have minimal vasodilator or hypotensive effects in animal models. ncats.io This stark difference in activity underscores the critical role of the C-15 hydroxyl group's spatial orientation for receptor binding and subsequent biological response. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which metabolizes and deactivates prostaglandins, specifically oxidizes the 15(S)-hydroxyl group. lipidbank.jpmdpi.com The 15(R) configuration in this compound would likely be a poor substrate for this enzyme, but its inherent lack of activity at target receptors renders this metabolic stability moot from a therapeutic perspective.
In a study investigating prostaglandin derivatives for their ability to stimulate heme synthesis, it was found that 15-epi-PGF2α could antagonize the effect of PGE2, highlighting that C-15 epimers can sometimes exhibit oppositional or inhibitory activities. nih.gov
Impact of Functional Group Modifications on Activity Profiles
Modifications to the functional groups of the prostaglandin scaffold can lead to profound changes in their biological activity profiles. The cyclopentenone moiety of A-series prostaglandins, with its reactive α,β-unsaturated ketone, is crucial for some of their biological effects, including anti-proliferative actions, through mechanisms like Michael addition to cellular nucleophiles such as glutathione (B108866). researchgate.netresearchgate.net
Key functional groups and their impact include:
The C-15 Hydroxyl Group: As discussed, the hydroxyl group at C-15 is critical. Its oxidation to a ketone group by 15-PGDH inactivates the molecule. lipidbank.jpresearchgate.net Furthermore, the removal of this group, creating 15-deoxy derivatives, has been shown to reduce anti-inflammatory activity, suggesting its importance for receptor interaction.
The Carboxylic Acid Chain: The carboxylate group at C-1 is important for the molecule's interaction with prostaglandin transporters and some receptors. Esterification of this group, for example to a methyl ester, can alter the compound's solubility, cell permeability, and potency. researchgate.netnih.gov
The Cyclopentenone Ring: The electrophilic nature of the cyclopentenone ring is a key feature for the covalent modification of proteins, such as H-Ras and Hsp90, which is a mechanism distinct from receptor-mediated signaling and is associated with the anti-proliferative and anti-inflammatory effects of cyclopentenone prostaglandins. researchgate.net
Rational Design and Synthesis of Potent Analogues for Enhanced Bioactivity
While this compound itself appears to be biologically inert, the principles of its structure-activity relationship have informed the rational design and synthesis of novel, potent analogues. The relative inactivity of the 15-epi form highlights the importance of the 15(S)-hydroxyl configuration for traditional prostaglandin receptor-mediated activities. However, researchers have successfully created highly potent analogues by introducing other structural modifications, often in combination with an "unnatural" C-15 configuration, to achieve different biological outcomes.
A notable example is the synthesis of analogues of Δ⁷-PGA₁, a more potent cousin of PGA₁. In one study, several novel analogues were synthesized with unnatural configurations at C-12 and/or C-15. nih.gov The following table summarizes some of these compounds and their enhanced activity:
| Compound Name | Key Structural Features | Biological Effect |
| 15-epi-Δ⁷-PGA₁ methyl ester (NAG-0092) | Unnatural 15(R) configuration, Δ⁷ double bond, methyl ester | Far more potent than native PGA₁ in inhibiting cell growth and causing G1 arrest in human glioma cells. researchgate.netnih.gov |
| 12-iso-Δ⁷-PGA₁ methyl ester (NAG-0093) | Unnatural configuration at C-12, Δ⁷ double bond, methyl ester | Also found to be significantly more potent than PGA₁ in inhibiting cell growth. researchgate.netnih.gov |
| ent-Δ⁷-PGA₁ methyl ester (NAG-0022) | Enantiomer of Δ⁷-PGA₁, meaning all chiral centers are inverted | Also demonstrated high potency in cell growth inhibition. researchgate.netnih.gov |
These potent analogues were found to induce the expression of the p21 protein, a key regulator of the cell cycle, and reduce the activity of cyclin A- and E-dependent kinases. nih.gov This research demonstrates a successful strategy in drug design: by understanding the structural features that lead to a lack of activity (like the 15-epi configuration in standard prostaglandins), chemists can strategically introduce modifications to create new compounds with desired and often enhanced biological profiles, targeting different cellular pathways. The synthesis of these analogues often employs sophisticated chemical methods, such as the Corey synthesis, to precisely control the stereochemistry and functional groups of the final product. ontosight.ai
Cellular and Molecular Mechanisms of Action of 15 Epi Prostaglandin A1
Interactions with Intracellular Components
The biological activities of cyclopentenone prostaglandins (B1171923) (cyPGs), including 15-epi-Prostaglandin A1 (15-epi-PGA1), are significantly influenced by their direct interactions with cellular components. These interactions are largely dictated by the chemical reactivity of their structure.
Covalent Modification of Proteins via Michael Addition
A primary mechanism by which cyPGs exert their effects is through the covalent modification of cellular proteins. plos.orgfrontiersin.org This occurs via a chemical reaction known as Michael addition. frontiersin.orgnih.gov The key structural feature enabling this reaction is the α,β-unsaturated carbonyl group located within the cyclopentenone ring. plos.orgfrontiersin.org This group contains an electrophilic carbon atom that is susceptible to attack by nucleophiles, such as the thiol groups of cysteine residues in proteins. plos.orgfrontiersin.orgnih.gov
The formation of these covalent adducts can alter the structure and, consequently, the function of the target proteins. plos.org Prostaglandin (B15479496) A1 (PGA1), the 15(S) stereoisomer of this compound, is known to modify proteins through this mechanism. plos.orgpsu.edu For instance, PGA1 can covalently bind to specific cysteine residues on target proteins, leading to a modulation of their activity. psu.eduresearchgate.net In contrast to dienone prostaglandins like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), which have two electrophilic centers, PGA1 possesses only one, which influences the nature of its protein interactions. psu.edu
While this compound is the 15(R) stereoisomer of PGA1, it shares the same reactive cyclopentenone core structure. medchemexpress.comcaymanchem.com Although specific studies detailing the covalent modification of proteins by this compound are not extensively published, its structural similarity to PGA1 suggests it likely shares the capacity for Michael addition reactions with cellular thiols. caymanchem.com The reversibility of the Michael reaction of prostaglandins with thiols is considered relevant to their intracellular behavior and biological activities. acs.org
Subcellular Localization and Identification of Modified Protein Targets
The covalent modification of proteins by cyPGs can lead to changes in their subcellular localization, which in turn alters their function and interactions within signaling pathways. csic.es Studies using biotinylated analogs of PGA1 (PGA1-B) have provided insights into its distribution and protein targets within the cell.
In cell types such as NIH-3T3 fibroblasts and n2a cells, PGA1 has been observed to be predominantly distributed in the cytosol. researchgate.net This cytosolic localization suggests that a primary pool of protein targets for PGA1 resides in this compartment. researchgate.net Proteomic and biochemical approaches have successfully identified a range of cellular proteins that are covalently modified by PGA1. These targets are involved in diverse cellular processes. researchgate.net
| Protein Target | Cellular Function | Site of Modification (if identified) | Reference |
|---|---|---|---|
| H-Ras | Signal transduction, cell proliferation | Cysteine 118 (Cys118) | plos.orgresearchgate.net |
| Hsp90 | Protein folding, stress response | Not identified | researchgate.net |
| Various | Stress response, protein synthesis, cytoskeletal regulation, carbohydrate metabolism | Not specified | researchgate.net |
The modification of H-Ras by PGA1 at Cys118, located in the GTP binding site, is a key example of site-selective interaction. plos.org This is distinct from dienone cyPGs that preferentially bind to the C-terminal region of H-Ras. plos.org While these findings are specific to PGA1, they provide a framework for the potential interactions of its isomer, this compound.
Modulation of Gene Expression and Transcriptional Regulation
Beyond direct protein modification, this compound and related compounds can profoundly influence cellular function by modulating the activity of nuclear receptors and altering gene expression programs.
Nuclear Receptor Activation and Signaling
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-dependent transcription factor belonging to the nuclear receptor superfamily. frontiersin.org It plays a critical role in regulating lipid metabolism, inflammation, and cell differentiation. aai.org Several cyPGs, including PGA1, are recognized as natural ligands and activators of PPARγ. psu.eduresearchgate.netfrontiersin.org
Upon activation by a ligand like PGA1, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). frontiersin.org This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. frontiersin.orgnih.gov The activation of PPARγ is a key mechanism through which cyPGs exert anti-inflammatory effects. nih.govromj.org While PGA1 is a known PPARγ agonist, the specific activity of its 15-epi stereoisomer has not been extensively characterized, and it is known that stereochemistry can lead to altered biological activity. aai.org
Orphan Nuclear Receptor-Related 1 Protein (Nurr1/NR4A2) Activation
Recent research has identified the orphan nuclear receptor-related 1 protein (Nurr1, also known as NR4A2) as a direct target for prostaglandins. frontiersin.orgresearchgate.net Nurr1 is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons. mdpi.com Unlike many nuclear receptors, Nurr1 was long considered an orphan receptor without a known endogenous ligand. researchgate.net
However, it has now been demonstrated that PGA1 can directly bind to the ligand-binding domain of Nurr1 and activate its transcriptional function. frontiersin.orgfrontiersin.org This interaction represents a significant, PPARγ-independent signaling pathway for PGA1. The activation of Nurr1 by endogenous ligands like PGA1 is thought to be a potential mechanism for neuroprotection. researchgate.net
| Finding | Methodology | Significance | Reference |
|---|---|---|---|
| PGA1 is an endogenous ligand for Nurr1. | Reporter assays, co-crystallography | Identifies a novel signaling pathway for PGA1, challenging the orphan status of Nurr1. | frontiersin.orgresearchgate.netfrontiersin.org |
| PGA1 binding activates Nurr1's transcriptional function. | Reporter assays showing dose-dependent activation. | Provides a mechanism for PGA1-mediated regulation of Nurr1 target genes (e.g., TH, VMAT2). | frontiersin.orguni-muenchen.de |
| The Nurr1 ligand-binding pocket is dynamic and can accommodate ligands. | Structural biology studies | Explains how ligands like PGA1 can access the binding site of the receptor. | researchgate.netfrontiersin.org |
The discovery of Nurr1 as a direct molecular target for PGA1 opens new avenues for understanding the biological effects of this class of compounds. researchgate.net Given that this compound is a stereoisomer of PGA1, it is plausible that it also interacts with and modulates Nurr1 activity, a possibility supported by the exploration of various PGA1 analogs as Nurr1 agonists. uni-muenchen.de
Transcription Factor Inhibition and Activation Dynamics
This compound, and its related compound PGA1, exert significant influence over the activity of several critical transcription factors, thereby controlling the expression of a wide array of genes involved in inflammation, cell cycle, and stress responses.
Nuclear Factor-kappaB (NF-κB) Signaling Pathway Interference
Prostaglandin A1 (PGA1) has been identified as a potent inhibitor of the Nuclear Factor-kappaB (NF-κB) signaling pathway. nih.gov This inhibition is crucial as NF-κB is a key regulator of genes involved in inflammatory and immune responses. nih.gov The mechanism of inhibition by PGA1 involves the prevention of the phosphorylation and subsequent degradation of IκB-α, the primary inhibitor of NF-κB. nih.gov By stabilizing IκB-α, PGA1 effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of its target genes. nih.gov This inhibitory action is dependent on the reactive cyclopentenone moiety, a characteristic structural feature of this class of prostaglandins. nih.gov Furthermore, studies on cyclopentenone prostaglandins have shown they can directly interact with and modify components of the NF-κB signaling pathway. bioscientifica.com PGA1 has been specifically shown to inhibit NF-κB-dependent expression of cyclooxygenase-2 (PTGS2). bioscientifica.com In the context of cellular stress, PGA1 has been shown to inhibit the activity of NF-κB in rat cardiac microvascular endothelial cells, contributing to its protective effects against apoptosis. nih.gov
Heat Shock Factor 1 (HSF1) Induction
A significant aspect of the molecular action of PGA1 is its ability to induce the heat shock response, primarily through the activation of Heat Shock Factor 1 (HSF1). hmdb.ca HSF1 is the principal transcription factor that regulates the expression of heat shock proteins (HSPs), which are essential for cellular protection against various stressors. Research has demonstrated that PGA1 treatment leads to the activation and nuclear translocation of HSF1. nih.gov This activation of HSF1 is a critical step that precedes the induction of HSP synthesis. hmdb.ca The ability of PGA1 to activate HSF1 is linked to its inhibitory effects on NF-κB, suggesting a potential crosstalk between these two pathways. nih.gov
Activator Protein 1 (AP-1) and CCAAT-Enhancer Binding Protein (CEBP) Cross-Regulation
PGA1 has been shown to enhance the activity of Activator Protein-1 (AP-1), another crucial transcription factor involved in cellular processes like proliferation, differentiation, and apoptosis. nih.gov This enhancement of AP-1 activity is linked to the ability of PGA1 to induce the expression of c-fos, a component of the AP-1 complex. nih.gov The induction of c-fos by PGA1 is at least partially mediated by the binding of HSF1 to a heat shock element found in the c-fos promoter. nih.gov
The cross-regulation between prostaglandins and the CCAAT-Enhancer Binding Protein (C/EBP) family of transcription factors is also an area of investigation. While direct regulation of C/EBP by this compound is not extensively detailed, related mechanisms provide insight. For instance, the expression of C/EBP homologous protein (CHOP), a stress-inducible member of the C/EBP family, is upregulated in response to endoplasmic reticulum stress, a condition that can be influenced by prostaglandins. nih.govnih.govuiowa.edu There is also evidence of cross-regulation between C/EBPα and peroxisome proliferator-activated receptor-gamma (PPARγ), a known target of some prostaglandins, in controlling adipogenesis. jpp.krakow.pl Furthermore, various signaling pathways, including those involving cAMP, can mediate cross-talk between Ets, AP-1, and other transcription factors, suggesting a complex regulatory network that likely involves prostaglandins. nih.gov
Regulation of Specific Gene Product Expression
The modulation of transcription factors by this compound and its analogs leads to specific changes in the expression of various gene products critical for cell cycle control, apoptosis, and oxidative stress response.
Analogs of PGA1, including 15-epi-Δ7-PGA1 methyl ester, have demonstrated potent capabilities in suppressing tumor cell growth by inducing the expression of the cyclin-dependent kinase inhibitor p21. nih.govresearchgate.net This induction occurs at both the RNA and protein levels in a time- and dose-dependent manner. nih.gov The upregulation of p21 leads to cell cycle arrest in the G1 phase. nih.govresearchgate.net
In the context of apoptosis, PGA1 has been shown to upregulate the expression of the anti-apoptotic protein Bcl-2. In studies on rat cardiac microvascular endothelial cells, PGA1 treatment led to a significant increase in Bcl-2 mRNA and protein levels, which contributes to the inhibition of apoptosis. nih.govsemanticscholar.orgnih.gov
Furthermore, PGA1 influences the expression of several enzymes involved in the oxidative stress response. In differentiated neuroblastoma cells, treatment with PGA1 resulted in increased expression of heme oxygenase-1 (HO-1) and catalase at the mRNA level. nih.gov Conversely, the same study reported a decrease in the mRNA expression of glutathione (B108866) peroxidase (GPx1) and mitochondrial superoxide (B77818) dismutase (Mn-SOD-2). nih.gov At the protein level, HO-1 and GPx1 were increased, while Mn-SOD-2 was decreased, and catalase levels remained unchanged. nih.gov In other cell types, such as murine myoblasts, PGA1 has been shown to dramatically induce the synthesis of haem oxygenase (HO-1) at the transcriptional level. nih.govnih.gov
| Gene Product | Cell Type | Effect on mRNA Expression | Effect on Protein Expression | Reference |
|---|---|---|---|---|
| p21 | A172 human glioma cells | Induction | Induction | nih.gov |
| Bcl-2 | Rat cardiac microvascular endothelial cells | Increased | Increased | nih.govsemanticscholar.org |
| HO-1 | Differentiated neuroblastoma cells | Increased | Increased | nih.gov |
| HO-1 | Murine myoblasts | Induction | Induction | nih.govnih.gov |
| Catalase | Differentiated neuroblastoma cells | Increased | No change | nih.gov |
| GPx1 | Differentiated neuroblastoma cells | Decreased | Increased | nih.gov |
| Mn-SOD-2 | Differentiated neuroblastoma cells | Decreased | Decreased | nih.gov |
Influence on Key Signal Transduction Cascades
The cellular effects of this compound are also mediated through its influence on major signal transduction pathways that govern a multitude of cellular functions.
Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk
The Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that regulate processes such as cell proliferation, differentiation, and stress responses. There is evidence of significant crosstalk between prostaglandin signaling and the MAPK pathways. For instance, PGA1-induced apoptosis in certain cancer cells has been shown to involve the specific activation of the RAF-MEK-ERK signaling pathway, which is a major branch of the MAPK cascade. researchgate.net
The interaction is complex and can be cell-type specific. Pro-inflammatory stimuli can activate MAPK pathways, leading to the induction of enzymes like COX-2, which in turn produce prostaglandins. researchgate.net This creates a feedback loop where prostaglandins can further modulate MAPK signaling. The crosstalk is not limited to a single MAPK pathway; for example, 15-deoxy-Δ(12,14)-prostaglandin J2 (a related cyclopentenone prostaglandin) has been shown to induce HO-1 expression through the activation of the JNK1/2 pathway, another key component of the MAPK family. mdpi.com The intricate network of interactions means that the ultimate cellular response to this compound is likely determined by the integrated output of its effects on multiple signaling cascades, including the various branches of the MAPK pathway and their crosstalk with other pathways like NF-κB.
JAK/STAT Signaling Interactions
Cyclopentenone prostaglandins (cyPGs), a class of lipid mediators that includes 15-epi-Prostaglandin A1 (this compound), are recognized for their role in regulating inflammatory responses. nih.gov One of the key pathways they interfere with is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling cascade. nih.gov This pathway is crucial for transducing signals from a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, and inflammation. wikipedia.orgnih.gov The regulatory actions of cyPGs on this pathway can be mediated through mechanisms that are both dependent on and independent of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov
While direct mechanistic studies on this compound are limited, research on other closely related cyPGs, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), provides significant insights into the potential mechanisms of action. These studies reveal that cyPGs can inhibit the JAK/STAT pathway at several levels.
A primary mechanism of inhibition involves the direct prevention of JAK phosphorylation. aacrjournals.org In oral squamous carcinoma cells, 15d-PGJ₂ was found to abolish the activation of Stat3 mediated by interleukin-6 (IL-6) by selectively inhibiting the phosphorylation of JAKs. aacrjournals.org The chemical reactivity of the α,β-unsaturated carbonyl group within the cyclopentenone ring is critical for this inhibitory function. An analog of 15d-PGJ₂ that lacks this reactive group failed to inhibit JAK and Stat3 phosphorylation, highlighting the importance of this structural feature. aacrjournals.org
Furthermore, cyPGs can exert control over the JAK/STAT pathway indirectly. In glial cells, 15d-PGJ₂ has been shown to induce the transcription of Suppressor of Cytokine Signaling 1 and 3 (SOCS1 and SOCS3). nih.gov SOCS proteins are natural negative-feedback regulators of the JAK/STAT pathway; by binding to and inhibiting JAKs, they effectively shut down the signaling cascade. nih.govscispace.com This induction of inhibitory proteins represents another layer of regulation by which cyPGs can dampen inflammatory gene transcription. nih.gov
| Compound Class | Key Molecular Targets | Observed Effect | Reference Cell/System | Citation |
|---|---|---|---|---|
| Cyclopentenone Prostaglandins (cyPGs) | JAK/STAT Pathway | General interference and regulation | General | nih.gov |
| 15d-PGJ₂ (cyPG analog) | JAK Phosphorylation | Selective inhibition | Oral Squamous Carcinoma Cells | aacrjournals.org |
| 15d-PGJ₂ (cyPG analog) | Stat3 Activation (IL-6 mediated) | Abrogation | Oral Squamous Carcinoma Cells | aacrjournals.org |
| 15d-PGJ₂ (cyPG analog) | SOCS1 and SOCS3 Transcription | Induction | Glial Cells | nih.gov |
Cyclin-Dependent Kinase Activity Modulation
Research into synthetic analogs of Prostaglandin A1 (PGA1) has revealed potent effects on the machinery controlling the cell cycle. Specifically, analogs with an unnatural configuration at the C15 position, such as 15-epi-delta7-PGA1 methyl ester, have demonstrated significant activity in modulating cyclin-dependent kinase (CDK) function. medchemexpress.com These compounds have been found to be substantially more potent than native PGA1 at inhibiting cell growth and inducing cell cycle arrest in human glioma cells. medchemexpress.com
The primary effect observed is an arrest of the cell cycle in the G1 phase. medchemexpress.com This halt in cell cycle progression is initiated by the induction of p21 expression at both the mRNA and protein levels. medchemexpress.com The p21 protein is a well-known cyclin-dependent kinase inhibitor (CKI) that can bind to and inactivate CDK-cyclin complexes.
The induction of p21 by these PGA1 analogs leads to a marked reduction in the kinase activities of specific CDK complexes. Kinase assays performed on cells treated with these compounds showed that both cyclin A- and cyclin E-dependent kinase activities were significantly reduced, while cyclin D1-dependent kinase activity remained unaffected. medchemexpress.com
Further investigation into the molecular mechanism revealed distinct processes for the inhibition of the two affected kinase complexes:
Cyclin A-dependent kinase activity: The decrease in this activity was attributed to an increased association of the p21 inhibitor with cyclin A-CDK2 complexes. medchemexpress.com
Cyclin E-dependent kinase activity: The reduction here was the result of a dual mechanism involving not only an increased association of p21 with the complex but also a reduction in the total amount of cyclin E protein. medchemexpress.com
These findings underscore a specific mechanism by which this compound analogs can exert cytostatic effects by targeting the cell cycle machinery, particularly the p21-CDK2-cyclin E/A axis.
| Compound | Cell Line | Cell Cycle Effect | Key Molecular Events | Affected Kinase Activity | Citation |
|---|---|---|---|---|---|
| 15-epi-delta7-PGA1 methyl ester | A172 Human Glioma Cells | G1 Arrest | Induction of p21 (mRNA and protein) | Cyclin A-dependent kinase (Reduced) | medchemexpress.com |
| 15-epi-delta7-PGA1 methyl ester | A172 Human Glioma Cells | G1 Arrest | Reduction of cyclin E protein | Cyclin E-dependent kinase (Reduced) | medchemexpress.com |
| 15-epi-delta7-PGA1 methyl ester | A172 Human Glioma Cells | G1 Arrest | Increased p21 association with Cyclin A-CDK2 & Cyclin E complexes | Cyclin D1-dependent kinase (Unaffected) | medchemexpress.com |
Pharmacological and Biological Activities of 15 Epi Prostaglandin A1
Regulation of Cell Proliferation and Cell Cycle Progression
G1 Phase Arrest Mechanisms
Prostaglandin (B15479496) A1 (PGA1) and its analogs are known to inhibit the cell cycle at the G1 phase. nih.govresearchgate.netlipidbank.jp This arrest is a key mechanism behind their anti-proliferative effects. nih.govresearchgate.net Studies on potent synthetic analogs of PGA1, such as 15-epi-Δ7-PGA1 methyl ester, have provided detailed insights into the molecular machinery involved. These analogs, which show significantly greater potency in inhibiting cell growth and inducing G1 arrest than native PGA1, have been found to induce the expression of the p21 protein at both the mRNA and protein levels in a time- and dose-dependent manner. nih.govresearchgate.net
The induction of p21, a cyclin-dependent kinase (Cdk) inhibitor, leads to a marked arrest of the cell cycle in the G1 phase. researchgate.net Kinase assays have revealed that while cyclin D1-dependent kinase activity remains unaffected, both cyclin A- and cyclin E-dependent kinase activities are significantly reduced following treatment with these PGA1 analogs. nih.govresearchgate.net The reduction in cyclin A-dependent kinase activity is attributed to an increased association of p21 with cyclin A-Cdk2 complexes. nih.govresearchgate.net Meanwhile, the decrease in cyclin E-dependent kinase activity results from a dual mechanism: a reduction in the levels of cyclin E protein and an increased association of p21 with cyclin E-Cdk2 complexes. nih.govresearchgate.net
It is noteworthy that the cyclopentenone structure of these prostaglandins (B1171923) is crucial for their biological activity. nih.gov This structure contains a chemically reactive α,β-unsaturated carbonyl group that can form covalent bonds with cysteine residues in target proteins. nih.gov
Suppression of Neoplastic Cell Growth
The ability of 15-epi-PGA1 and related compounds to induce G1 phase arrest directly contributes to their capacity to suppress the growth of neoplastic cells. nih.govresearchgate.netlipidbank.jp While PGA1 itself has demonstrated the ability to suppress tumor growth, its relatively weak activity has limited its therapeutic potential. nih.govresearchgate.net This has led to the synthesis of more potent analogs. nih.govresearchgate.net
Analogs such as 15-epi-Δ7-PGA1 methyl ester have shown significantly enhanced potency in inhibiting the growth of various cancer cell lines, including human glioma cells. nih.govresearchgate.net The antitumor activity of these cyclopentenone prostaglandins is a well-documented phenomenon. researchgate.net For instance, Δ7-PGA1 and Δ12-prostaglandin J2 have demonstrated notable antitumor activity both in laboratory settings and in living organisms. caymanchem.com The cytotoxic effects of these compounds are often several times greater than their parent compounds. nih.gov
The structural features of these molecules play a critical role in their anti-neoplastic activity. nih.gov The presence of a double bond at specific positions within the molecule can potentiate its cytotoxicity. nih.gov Interestingly, the stereochemistry of the R2 chain and the presence of a 15-hydroxy group are not essential for this activity. nih.gov The long-term suppression of tumor cell growth is a key feature of these potent PGA1 analogs. researchgate.net
Induction and Regulation of Apoptosis
Pro-apoptotic Effects in Cancer Cell Lines
In addition to inhibiting cell proliferation, certain prostaglandins can induce programmed cell death, or apoptosis, in cancer cells. researchgate.net This pro-apoptotic effect is another important mechanism underlying their anti-cancer properties. For example, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a related cyclopentenone prostaglandin, has been shown to induce apoptosis in various carcinoma cell lines, including human oral squamous cell carcinomas and breast cancer cells. nih.govnih.gov
The induction of apoptosis by these compounds often involves the activation of caspases, a family of proteases that play a central role in the execution of the apoptotic program. nih.govncats.io In human oral squamous cell carcinoma cells, treatment with 15d-PGJ2 leads to the release of cytochrome c from the mitochondria, which is followed by the activation of caspases. nih.gov This process can be blocked by co-treatment with caspase inhibitors. nih.gov
Similarly, in breast cancer cells, 15d-PGJ2 induces morphological changes characteristic of apoptosis, such as cellular rounding, blebbing, and the formation of echinoid spikes. nih.gov This induction of apoptosis appears to be a primary biological response to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) in some breast cancer cells. nih.gov It is important to note that while some prostaglandins like 15d-PGJ2 are potent inducers of apoptosis, others may have more modest effects. nih.gov
| Compound | Cell Line | Observed Effect | Key Molecular Events |
|---|---|---|---|
| 15-deoxy-Δ12,14-prostaglandin J2 | Human Oral Squamous Cell Carcinoma | Induction of apoptosis | Cytochrome c release, Caspase activation |
| 15-deoxy-Δ12,14-prostaglandin J2 | MDA-MB-231 (Estrogen Receptor-Negative Breast Cancer) | Induction of apoptosis | Cellular rounding, blebbing, echinoid spike formation |
| 15-deoxy-Δ12,14-prostaglandin J2 | MCF-7 (Estrogen Receptor-Positive Breast Cancer) | Attenuation of cellular proliferation, modest induction of apoptosis | Inhibition of cell cycle progression |
Anti-apoptotic Mechanisms in Specific Physiological Contexts
While prostaglandins of the A and J series are often associated with pro-apoptotic and anti-proliferative effects, particularly in the context of cancer, there is also evidence for their involvement in cytoprotective and anti-apoptotic mechanisms in other physiological settings. For instance, 15d-PGJ2 has been reported to have cytoprotective activities. nih.gov
In the context of inflammation-induced preterm labor, there is evidence that anti-inflammatory cyclopentenone prostaglandins like 15d-PGJ2 may have neuroprotective effects. bioscientifica.com In a mouse model, 15d-PGJ2 was shown to increase pup survival, which was associated with the inhibition of NF-κB activity in the fetal brain. bioscientifica.com This suggests a role for these compounds in protecting against inflammation-mediated cell death in a developmental context. The precise mechanisms underlying these anti-apoptotic effects are still under investigation but may be linked to the modulation of inflammatory signaling pathways.
Modulation of Inflammatory and Immune Responses
Cyclopentenone prostaglandins, including PGA1 and its derivatives, are potent modulators of inflammatory and immune responses. nih.govfrontiersin.org They are generally considered to have anti-inflammatory properties. nih.govresearchgate.netfrontiersin.org This is in contrast to other prostaglandins, such as PGE2, which often promote inflammation. nih.gov
The anti-inflammatory actions of cyclopentenone prostaglandins are mediated through their interaction with key signaling molecules and transcription factors that regulate the inflammatory process. frontiersin.org One of the primary targets is the transcription factor NF-κB, a master regulator of inflammatory gene expression. nih.govfrontiersin.org PGA1 and other cyclopentenone prostaglandins can inhibit the activation of NF-κB. nih.govfrontiersin.org This inhibition prevents the production of pro-inflammatory cytokines and other mediators of inflammation. frontiersin.org
The mechanism of NF-κB inhibition involves the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring, which can form a covalent bond with a cysteine residue on the IκB kinase (IKK) complex, a key enzyme in the NF-κB signaling pathway. frontiersin.org
Furthermore, some of the biological effects of cyclopentenone prostaglandins are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that can repress the transcription of pro-inflammatory genes. nih.govfrontiersin.org However, many of the anti-inflammatory effects of these prostaglandins can also occur independently of PPARγ. nih.govbioscientifica.com
Anti-inflammatory Actions
This compound, like other cyclopentenone prostaglandins (cyPGs), is recognized for its anti-inflammatory properties. nih.govfrontiersin.org These actions are largely attributed to its ability to modulate key inflammatory pathways. One of the primary mechanisms is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. frontiersin.orgfrontiersin.orgresearchgate.net NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. frontiersin.org
The anti-inflammatory effects of cyPGs, including PGA1, are mediated through their unique chemical structure, specifically the α,β-unsaturated carbonyl group within the cyclopentenone ring. nih.govfrontiersin.org This reactive group can form covalent adducts with cellular nucleophiles, such as cysteine residues on proteins, thereby altering their function. frontiersin.orgresearchgate.net For instance, PGA1 can directly inhibit the IκB kinase (IKK) complex, which is essential for the activation of NF-κB. frontiersin.orgfrontiersin.org By preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκB-α, PGA1 effectively blocks the translocation of NF-κB to the nucleus and subsequent gene transcription. frontiersin.orgfrontiersin.org
Furthermore, the anti-inflammatory actions of some cyPGs are linked to their ability to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a significant role in regulating inflammation and metabolism. frontiersin.orgresearchgate.netmdpi.com Activation of PPAR-γ can suppress the expression of pro-inflammatory genes. mdpi.com In a community-based study, this compound was among the eicosanoid metabolites associated with higher levels of HOMA-IR, an indicator of insulin (B600854) resistance, which is often linked with pro-inflammatory states. ahajournals.org However, other studies highlight its anti-inflammatory potential. nih.govfrontiersin.org
Suppression of Proinflammatory Cytokine and Chemokine Production
A key aspect of the anti-inflammatory profile of this compound and related compounds is their ability to suppress the production of pro-inflammatory cytokines and chemokines. Pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) are key mediators of the inflammatory response. mdpi.comthermofisher.com
Studies on related cyclopentenone prostaglandins, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and PGA2, have demonstrated their potent ability to inhibit the production of these inflammatory molecules in immune cells like microglia and astrocytes. nih.gov For example, both 15d-PGJ2 and PGA2 were shown to significantly reduce the release of TNF-α, IL-1β, IL-6, and the chemokine MCP-1 from stimulated primary mouse astrocytes. nih.gov While PGA2 was generally more effective in inhibiting cytokine and chemokine release, 15d-PGJ2 was more potent in regulating nitric oxide production. nih.gov
The mechanism behind this suppression is closely tied to the inhibition of the NF-κB pathway, as the genes for these cytokines are primary targets of NF-κB. frontiersin.org By preventing NF-κB activation, this compound can effectively dampen the inflammatory cascade at a crucial control point. Additionally, it has been shown that 15d-PGJ2 can inhibit the expression of the chemokine IP-10/CXCL10 in human microglia. aai.org
Mechanisms of Resolution of Chronic Inflammation
The resolution of inflammation is an active process that involves a switch from the production of pro-inflammatory mediators to pro-resolving mediators. nih.govresearchgate.net Cyclopentenone prostaglandins are thought to play a role in this resolution phase. frontiersin.org The resolution of inflammation is critical for restoring tissue homeostasis and preventing the development of chronic inflammatory diseases. nih.gov
One of the key mechanisms in the resolution of inflammation is the clearance of apoptotic cells by macrophages, a process known as efferocytosis. nih.govmdpi.com This process is stimulated by specialized pro-resolving mediators (SPMs), which include lipoxins, resolvins, protectins, and maresins. researchgate.net While this compound is not a classical SPM, its anti-inflammatory actions contribute to an environment conducive to resolution.
The inhibition of pro-inflammatory signaling pathways, such as NF-κB and JAK-STAT, by cyPGs is a crucial step in switching off the inflammatory response. frontiersin.orgmdpi.com Furthermore, the production of certain prostaglandins, like PGD2 and its metabolite 15d-PGJ2, increases later in the inflammatory response and contributes to its resolution. nih.gov These molecules can activate PPAR-γ, which has anti-inflammatory and pro-resolving functions. mdpi.com By inhibiting the sustained production of pro-inflammatory mediators, this compound and related compounds can help to facilitate the transition towards the resolution phase of inflammation, preventing the establishment of a chronic inflammatory state.
Neurobiological Effects and Neuroprotection
Beyond its anti-inflammatory properties, this compound and its parent compound, PGA1, have demonstrated significant neuroprotective effects in various experimental models.
Protection Against Ischemic Injury in Neural Tissue
Research has shown that Prostaglandin A1 (PGA1) can protect neurons from ischemic injury. nih.gov In rodent models of focal cerebral ischemia, administration of PGA1 has been found to significantly reduce the volume of brain infarction. nih.govresearchgate.net For instance, intracerebroventricular administration of PGA1 before and after transient ischemia in mice led to a substantial reduction in infarct size. nih.gov Similarly, when given immediately after permanent ischemia in rats, PGA1 diminished the infarct volume. nih.gov These findings suggest a direct protective role for PGA1 in the context of stroke and other ischemic brain injuries. researchgate.net
Inhibition of Excitotoxin-Induced Apoptosis
Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal cell death, is a common pathological mechanism in various neurological disorders. Prostaglandin A1 has been shown to inhibit excitotoxin-induced apoptosis of striatal neurons in vivo. researchgate.net It also protects against rotenone-induced apoptosis in cultured SH-SY5Y cells, a model often used to study neurodegenerative diseases. researchgate.net The ability of PGA1 to interfere with apoptotic pathways highlights its potential as a neuroprotective agent. In cardiac microvascular endothelial cells, PGA1 has been observed to upregulate the expression of the anti-apoptotic protein Bcl-2. nih.gov
Amelioration of Neurological Dysfunction
In conjunction with its ability to reduce tissue damage, PGA1 treatment has also been shown to significantly ameliorate motor dysfunction following brain ischemia. nih.gov This functional recovery is a critical aspect of its neuroprotective effects. The mechanisms underlying this neuroprotection are multifaceted and include the activation of the nuclear receptor Nurr1, which is crucial for the survival of dopaminergic neurons. bwise.kr Both PGE1 and PGA1 have been identified as ligands for Nurr1, and their binding activates its transcriptional function, leading to the expression of genes involved in neuronal protection. bwise.kr Furthermore, PGA1 may exert its neuroprotective effects by inhibiting NF-κB-mediated transcriptional activation and activating PPARγ. researchgate.net
Table 1: Summary of Research Findings on the Pharmacological and Biological Activities of this compound and Related Prostaglandins
| Activity | Compound(s) | Key Findings | Mechanism of Action | Model System | Citation |
|---|---|---|---|---|---|
| Anti-inflammatory | This compound, PGA1 | Inhibition of inflammatory pathways. | Inhibition of NF-κB activation, activation of PPAR-γ. | Human cells, Community-based study | frontiersin.orgfrontiersin.orgresearchgate.netahajournals.org |
| Suppression of Proinflammatory Cytokines | PGA2, 15d-PGJ2 | Potent inhibition of TNF-α, IL-1β, IL-6, and MCP-1 production. | Inhibition of NF-κB pathway. | Primary mouse microglia and astrocytes | nih.gov |
| Resolution of Chronic Inflammation | Cyclopentenone Prostaglandins | Contribute to the resolution phase of inflammation. | Inhibition of pro-inflammatory signaling (NF-κB, JAK-STAT), activation of PPAR-γ. | General inflammatory models | frontiersin.orgnih.govmdpi.com |
| Protection Against Ischemic Injury | PGA1 | Reduced infarction volume. | Not fully elucidated, likely involves multiple pathways. | Rodent models of focal cerebral ischemia | nih.govresearchgate.net |
| Inhibition of Apoptosis | PGA1 | Inhibited excitotoxin-induced and rotenone-induced apoptosis. | Upregulation of Bcl-2. | In vivo striatal neurons, cultured SH-SY5Y cells, cardiac microvascular endothelial cells | researchgate.netnih.gov |
| Amelioration of Neurological Dysfunction | PGA1 | Improved motor function after brain ischemia. | Activation of Nurr1, inhibition of NF-κB, activation of PPARγ. | Rodent models of brain ischemia | researchgate.netnih.govbwise.kr |
Cardiovascular System Modulation
The prostaglandin A (PGA) family, including this compound, exhibits notable effects on the cardiovascular system. These actions are primarily centered on blood pressure regulation, protection of heart muscle cells, and the induction of cellular stress responses.
Vasoregulatory Effects in Hypertensive Models
Prostaglandin A1 (PGA1) has been shown to exert vasoregulatory effects, leading to a reduction in arterial blood pressure in hypertensive patients. caymanchem.comnih.gov Infusion of PGA1 can induce renal vasodilation, which contributes to its antihypertensive properties. caymanchem.comcore.ac.uk This is associated with an increase in renal blood flow and the excretion of sodium in the urine. caymanchem.comcore.ac.uk While direct studies on the 15(R) stereoisomer, this compound, in hypertensive models are not extensively published, the general actions of A-series prostaglandins suggest a potential role in blood pressure modulation. caymanchem.com The vasodepressor effects of various prostaglandins have been compared in both hypertensive and normotensive rats, indicating that these lipid mediators can influence vascular tone. plos.org For instance, inhibition of the prostaglandin transporter PGT, which would increase local prostaglandin concentrations, has been shown to lower blood pressure in hypertensive rodents. plos.org
Myocardial Cell Protection and Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury is a significant concern in cardiovascular medicine, where the restoration of blood flow to ischemic heart tissue paradoxically causes further damage. nih.govfrontiersin.orgmdpi.com This injury involves complex processes including inflammation, oxidative stress, and cell death. frontiersin.orgrevespcardiol.org A key aspect of I/R injury is the death of cardiomyocytes, the muscle cells of the heart. revespcardiol.orgnih.gov
Prostaglandins of the A-series have been investigated for their potential to protect myocardial cells. While direct evidence for this compound in myocardial protection during I/R is limited, studies on related compounds offer insights. For instance, PGA1 has been noted for its cytoprotective properties in various cell types. nih.gov However, in the context of cardiac myocytes subjected to hypoxia and reoxygenation, the upregulation of certain protective proteins by PGA1 did not translate to direct cytoprotection in one study. nih.gov The complex interplay of various factors during I/R injury, including the robust inflammatory response and the release of damaging molecules, presents a challenging environment for therapeutic interventions. frontiersin.orgmdpi.comnih.gov
Heat Shock Protein Expression in Cardiac Myocytes
Heat shock proteins (HSPs) are a family of proteins that are produced by cells in response to stressful conditions. They play a crucial role in protecting cells from damage. physiology.org In cardiac myocytes, the expression of HSPs can be induced by various stressors, including hemodynamic overload and ischemia. physiology.orgjci.org
Prostaglandin A1 has been shown to induce the expression of specific heat shock proteins in adult rat cardiac myocytes. nih.gov Treatment with PGA1 led to a significant increase in HSP72 and HSP32. nih.gov This induction is likely mediated through the activation of transcription factors such as Heat Shock Factor 1 (HSF1) and NF-κB. nih.govresearchgate.net It is noteworthy that while PGA1 stimulated the synthesis of these protective proteins, this did not always confer protection against hypoxia and reoxygenation in the studied models. nih.gov The regulation of HSP expression is complex, with interactions between different signaling pathways. For example, in some contexts, an inflammatory stimulus preceding heat shock can lead to increased injury, a phenomenon known as the heat shock paradox. nih.gov
Table 1: Effect of PGA1 on Heat Shock Protein Expression in Cardiac Myocytes
| Heat Shock Protein | Fold Increase with PGA1 Treatment |
|---|---|
| HSP72 | 2.9 - 5.6 |
| HSP32 | Marked increase |
| HSP27 | No significant change |
| HSP60 | No significant change |
| HSP90 | No significant change |
Data derived from studies on adult rat cardiac myocytes. nih.gov
Impact on Oxidative Stress Pathways and Response
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various cardiovascular diseases.
Alterations in Antioxidant Enzyme and Marker Expression
The body possesses a sophisticated antioxidant defense system, which includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com These enzymes work to neutralize harmful ROS. mdpi.com Cyclopentenone prostaglandins, the class of molecules to which this compound belongs, are known to interact with cellular redox systems. nih.gov
Some prostaglandins can activate the Nrf2-Keap1 signaling pathway, a key regulator of antioxidant gene expression. nih.govsemanticscholar.org This activation can lead to the increased production of several antioxidant enzymes. nih.gov While specific data on this compound's direct effect on the full spectrum of antioxidant enzymes is not detailed, the known actions of related prostaglandins suggest a potential for modulating these protective pathways.
Interplay with Lipid Peroxidation Products (e.g., Isoprostanes)
Lipid peroxidation is a process where free radicals damage lipids, leading to the formation of various byproducts, including isoprostanes. researchgate.net Isoprostanes themselves are biologically active and can serve as markers of oxidative stress. researchgate.net The formation of prostaglandins and isoprostanes can be interconnected, as both can arise from the oxidation of fatty acids. researchgate.net
Cyclopentenone prostaglandins like PGA1 can influence processes related to lipid peroxidation. In some experimental settings, PGA1 has been shown to decrease lipid peroxidation. researchgate.net These compounds contain a reactive α,β-unsaturated carbonyl group that allows them to interact with cellular components, including those involved in redox signaling. nih.govsemanticscholar.org The interaction with glutathione (GSH), a major cellular antioxidant, is a key aspect of their activity. semanticscholar.org The formation of adducts with GSH can influence the biological availability and actions of these prostaglandins. semanticscholar.org
Influence on Mitochondrial Bioenergetics
Recent research has identified 15-epi-Prostaglandin A1 (this compound) as a potential inhibitor of mitochondrial function. researchgate.net Mitochondria are essential organelles for cellular energy production, and their dysfunction is implicated in a variety of cellular stress responses and pathologies. nih.govmdpi.comfrontiersin.org The bioenergetic capacity of mitochondria, particularly their ability to perform oxidative phosphorylation, is critical for cellular homeostasis. nih.gov
A study designed to identify circulating metabolites that could contribute to neuronal bioenergetic decline found that this compound was upregulated in serum from individuals with dementia and was predicted to be a mitochondrial inhibitor. researchgate.net To validate this prediction, neurons were exposed to this compound in-vitro. The results demonstrated a significant, dose-dependent negative impact on mitochondrial respiratory capacity. Specifically, exposure to 9 µg/mL of this compound led to a drastic reduction in the maximal mitochondrial respiration of neurons. researchgate.net This finding suggests that this compound can directly interfere with the electron transport chain or other components of the oxidative phosphorylation machinery, thereby impairing the cell's ability to generate ATP. researchgate.netmdpi.com
The table below summarizes the observed inhibitory effect of this compound on neuronal mitochondrial function.
| Compound | Concentration | Effect on Maximal Mitochondrial Respiration | Source |
| This compound | 9 µg/mL | 63.3% reduction | researchgate.net |
This interactive table provides a summary of research findings on the effect of this compound on mitochondrial respiration.
This inhibitory action on a fundamental cellular process highlights a key aspect of the biological activity of this compound and points towards its potential role in conditions associated with mitochondrial dysfunction. researchgate.netnih.gov
Antiviral Activities and Mechanisms
15-epi-Prostaglandin A1 belongs to the cyclopentenone prostaglandin (cyPG) family, which is known for a broad range of biological activities, including potent antiviral effects against numerous DNA and RNA viruses. nih.govelsevier.es While much of the research has been conducted on its isomer, Prostaglandin A1 (PGA1), the shared reactive α,β-unsaturated carbonyl group in the cyclopentenone ring suggests a commonality in their mechanisms of action. nih.govsigmaaldrich.com The antiviral properties of these compounds are often mediated by their interaction with key cellular and viral components, rather than a single mechanism. nih.govfrontiersin.org
The primary antiviral mechanisms associated with PGA1, and likely its 15-epi isomer, include the inhibition of viral gene expression and protein synthesis. nih.govnih.gov This is achieved through several pathways:
Inhibition of NF-κB Pathway: A critical mechanism is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. nih.govsigmaaldrich.com NF-κB is a transcription factor that many viruses exploit to facilitate the transcription of their own genes. nih.gov PGA1 has been shown to inhibit the IκB kinase (IKK) complex, which prevents the degradation of the NF-κB inhibitor, IκBα. nih.govfrontiersin.org This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and thereby suppressing virus-induced gene activation. nih.gov This has been observed in infections with Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus (HIV-1). nih.gov
Induction of Heat Shock Proteins (HSPs): PGA1 is a potent inducer of the heat shock response, leading to the synthesis of heat shock proteins, particularly HSP70. sigmaaldrich.comnih.gov The induction of HSP70 has been directly linked to the antiviral state in the cell. nih.gov For instance, in Sendai virus-infected cells, the synthesis of HSP70 precedes the block in viral replication and is associated with altered glycosylation of viral proteins. nih.gov This cytoprotective response helps the cell to survive the viral infection while inhibiting the production of new virions. sigmaaldrich.comnih.gov
Direct Inhibition of Viral Enzymes: Evidence suggests that cyPGs can directly inhibit viral enzymes. Studies on Vesicular Stomatitis Virus (VSV) demonstrated that cyPGs can potently inhibit the viral RNA polymerase, which directly correlates with a decrease in viral replication. nih.gov
Research has demonstrated the efficacy of PGA1 against a variety of viruses in cell culture models.
| Virus | Host Cell System | Observed Effect | Proposed Mechanism | Source |
| Avian Influenza A Virus (IAV) | Infected Cells | Inhibition of viral replication | Induction of heat shock response; Inhibition of NF-κB activity | sigmaaldrich.comsigmaaldrich.com |
| Mayaro Virus (MAYV) | Human Epithelial Type 2 (Hep-2) Cells | 95% inhibition of replication; 15% inhibition of viral structural protein synthesis | Induction of HSP70 | nih.govfrontiersin.org |
| Bovine Viral Diarrhea Virus (BVDV) | Madin-Darby Bovine Kidney (MDBK) Cells | 94% reduction in viral yield at 5 µg/mL | Inhibition of viral replication | elsevier.es |
| Sendai Virus (SV) | African Green Monkey Kidney Cells | Block of virus replication | Induction of HSP70; Alteration of viral protein glycosylation | nih.gov |
| Vesicular Stomatitis Virus (VSV) | Infected Cells | Inhibition of viral replication | Inhibition of viral RNA polymerase | nih.gov |
This interactive table summarizes research findings on the antiviral activities of the closely related Prostaglandin A1 (PGA1) against various viruses.
These findings underscore the multifaceted antiviral strategy of cyclopentenone prostaglandins, targeting both host cell pathways and viral components to effectively inhibit replication. nih.govfrontiersin.org
Methodological Approaches in 15 Epi Prostaglandin A1 Research
In Vitro Cell Culture Models for Functional Studies
In vitro models are fundamental for initial functional screening and mechanistic studies of 15-epi-PGA1. These systems offer a controlled environment to dissect the direct effects of the compound on cellular processes.
The choice of cell lines is critical and is dictated by the specific biological question being addressed. In the context of cancer research, a range of human cancer cell lines have been employed to study the effects of prostaglandins (B1171923). For instance, in studies of closely related prostaglandins like PGA1, cell lines such as the A172 human glioma and AGS gastric carcinoma cells have been utilized to investigate growth inhibition and apoptosis. Given the structural similarity, these cell lines represent relevant models for studying the anti-proliferative effects of this compound.
In the context of immunological and inflammatory studies, the human monocytic leukemia cell line THP-1 is a valuable tool. nih.gov THP-1 cells can be differentiated into macrophage-like cells, providing a model to study the immunomodulatory effects of compounds like this compound. nih.gov For neurodegenerative disease research, as indicated in studies of this compound's effect on mitochondrial function, primary cultures of neurons, myoblasts, and fibroblasts are used to assess bioenergetic effects across different cell types. nih.gov
Primary cell isolation, although more complex, offers a model that more closely resembles the in vivo environment. For example, in chronic lymphocytic leukemia (CLL) research, primary CLL cells are co-cultured with nurse-like cells (NLCs), which can be modeled using the THP-1 cell line, to study the interactions within the tumor microenvironment. nih.gov
Table 1: Examples of Cell Lines and Primary Cells in Prostaglandin (B15479496) Research
| Cell Type | Origin | Research Area | Potential Application for this compound |
| A172 | Human Glioma | Cancer | Anti-proliferative and cell cycle studies |
| AGS | Human Gastric Adenocarcinoma | Cancer | Apoptosis and cell signaling studies |
| THP-1 | Human Monocytic Leukemia | Immunology/Inflammation | Immunomodulatory and anti-inflammatory effects |
| Primary Neurons | Rodent Brain | Neuroscience | Neuroprotective and bioenergetic effects |
| Primary Myoblasts | Muscle Tissue | Metabolism | Mitochondrial function and metabolic studies |
| Primary Fibroblasts | Connective Tissue | General Cell Biology | General cytotoxicity and bioenergetic studies |
A variety of assays are employed to quantify the impact of this compound on cell fate.
Cell Growth and Viability Assays: To assess the anti-proliferative effects of this compound, cell viability assays are commonly used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability. nih.govtargetmol.cn This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. abcam.comabcam.com The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. nih.govtargetmol.cn
Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. Several methods are available to detect and quantify apoptosis.
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye and used to label apoptotic cells for detection by flow cytometry or fluorescence microscopy. sigmaaldrich.com
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. sigmaaldrich.com This method enzymatically labels the free 3'-OH termini of DNA strand breaks with modified nucleotides, which can then be visualized. sigmaaldrich.com
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3, are used to confirm the induction of apoptosis. illinois.edu These assays often utilize a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage. nih.gov
Table 2: Common Assays for Cellular Function
| Assay | Principle | Parameter Measured |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Cell Viability/Metabolic Activity |
| Annexin V Staining | Binding to externalized phosphatidylserine | Early Apoptosis |
| TUNEL Assay | Labeling of DNA strand breaks | Late Apoptosis (DNA Fragmentation) |
| Caspase Activity Assay | Cleavage of a specific substrate | Apoptosis Execution |
In Vivo Animal Models for Efficacy and Pathophysiological Studies
In vivo animal models are indispensable for evaluating the systemic efficacy and understanding the pathophysiological relevance of this compound in a whole-organism context.
The selection of an animal model is tailored to the specific disease being investigated.
Tumor Models: To assess the anti-tumor activity of this compound in vivo, xenograft models are frequently used. crownbio.com In these models, human cancer cells, such as A172 glioma cells, are implanted subcutaneously or orthotopically into immunodeficient mice. crownbio.comnih.gov The effect of the compound on tumor growth, size, and metastasis can then be monitored over time.
Ischemia Models: The neuroprotective potential of prostaglandins has been investigated in rodent models of focal cerebral ischemia. nih.gov A common model involves the occlusion of the middle cerebral artery (MCA), which can be either transient or permanent, to mimic the events of an ischemic stroke. nih.govnih.gov
Inflammation Models: To study the anti-inflammatory properties of compounds, various animal models are available. The rat subcutaneous air pouch model is a well-established system for studying synovial inflammation. nih.gov Inflammation can be induced by injecting pro-inflammatory agents such as carrageenan or monosodium urate crystals into the pouch. nih.govmdpi.com Another model is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, which is used to assess topical anti-inflammatory effects. nih.gov
Following treatment with this compound in animal models, a range of physiological and biochemical endpoints are evaluated to determine its efficacy.
In inflammation models, these endpoints include:
Measurement of edema (e.g., ear thickness or pouch fluid volume). nih.govnih.gov
Quantification of immune cell infiltration (e.g., polymorphonuclear leukocytes) in the inflamed tissue or exudate. nih.gov
Analysis of pro-inflammatory mediators, such as cytokines (e.g., IL-6, TNF-α) and enzymes (e.g., COX-2, iNOS), in tissue homogenates or biological fluids. nih.gov
In ischemia models, key endpoints are:
Determination of infarct volume in the brain. nih.gov
Assessment of neurological deficits and motor function. nih.gov
Measurement of brain water content as an indicator of edema. nih.gov
Table 3: Examples of In Vivo Endpoints
| Disease Model | Physiological Endpoints | Biochemical Endpoints |
| Inflammation | Edema measurement, Immune cell infiltration | Cytokine levels (IL-6, TNF-α), Enzyme expression (COX-2, iNOS) |
| Ischemia | Infarct volume, Neurological score | Brain water content, Markers of neuronal damage |
| Cancer | Tumor volume and weight, Metastasis | Biomarkers of proliferation and apoptosis in tumor tissue |
Molecular Biology and Biochemical Techniques
A diverse array of molecular and biochemical techniques are used to unravel the specific molecular targets and signaling pathways modulated by this compound.
Gene and Protein Expression Analysis: Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting are used to measure changes in the mRNA and protein levels of target genes, respectively. nih.gov For example, in the context of cell cycle regulation, the expression of proteins like p21 can be analyzed.
Kinase Assays: To determine the effect of this compound on cell cycle progression, kinase assays are performed to measure the activity of cyclin-dependent kinases (CDKs).
Immunoprecipitation and Co-immunoprecipitation: These techniques are used to isolate specific proteins or protein complexes from cell lysates to study protein-protein interactions. For instance, to understand how p21 inhibits CDK activity, co-immunoprecipitation can be used to assess the association between p21 and CDK-cyclin complexes.
High-Resolution Respirometry: This technique is employed to study mitochondrial function by measuring the oxygen consumption rate of isolated mitochondria or intact cells. nih.gov It allows for the detailed analysis of different components of the electron transport system and can reveal how compounds like this compound impact cellular bioenergetics. nih.gov
Table 4: Common Molecular and Biochemical Techniques
| Technique | Application in this compound Research |
| RT-qPCR | Quantification of target gene expression |
| Western Blotting | Analysis of target protein levels and post-translational modifications |
| Kinase Assays | Measurement of enzyme activity (e.g., CDKs) |
| Immunoprecipitation | Isolation and analysis of specific proteins and their interaction partners |
| High-Resolution Respirometry | Assessment of mitochondrial function and cellular bioenergetics |
| Metabolic Labeling | Measurement of de novo protein synthesis |
Gene and Protein Expression Analysis (RT-qPCR, Western Blot)
A comprehensive review of scientific literature reveals a notable absence of studies employing gene and protein expression analysis techniques, such as Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blot, to investigate the specific effects of 15-epi-Prostaglandin A1 (this compound). While the broader family of prostaglandins has been examined for its influence on gene and protein regulation in various cellular processes, dedicated research elucidating the impact of the this compound isomer on these molecular events is not documented in published reports. Consequently, there is no available data from RT-qPCR or Western Blot analyses to detail how this compound may alter the expression of specific genes or the abundance of their corresponding proteins.
Kinase Activity and Enzyme Assays
There is a lack of published research on the effects of this compound on kinase activity or its characterization through specific enzyme assays. While a related compound, 15-epi-Prostaglandin E1, has been identified as a non-competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), similar inhibitory or substrate activity for this compound has not been reported. Standard enzymatic assays are available to screen for inhibitors of enzymes like 15-PGDH, which plays a critical role in the degradation of prostaglandins. abcam.comnih.govcaymanchem.com However, the application of these assays to determine the interaction between this compound and various kinases or other enzymes remains an unexplored area of research. Therefore, no data is available to characterize the biochemical interactions or enzymatic parameters of this compound.
Chromatin Immunoprecipitation (ChIP) and Electrophoretic Mobility Shift Assays (EMSA)
Currently, there are no documented studies that have utilized Chromatin Immunoprecipitation (ChIP) or Electrophoretic Mobility Shift Assays (EMSA) in the context of this compound research. These techniques are instrumental in identifying protein-DNA interactions and the influence of small molecules on the binding of transcription factors to chromatin. The absence of such research indicates a gap in the understanding of whether this compound can modulate gene expression through the alteration of transcription factor binding to DNA.
Proteomic and Metabolomic Profiling for Target Identification
Investigations using proteomic and metabolomic profiling to identify the cellular targets of this compound have not been published. These powerful "omics" approaches are crucial for obtaining a global view of the molecular changes induced by a compound and for identifying its direct and indirect interaction partners. While metabolomic databases may contain entries for related prostaglandin compounds, specific profiles detailing the cellular response to this compound are not available. metabolomicsworkbench.orgmdpi.com The application of these unbiased, high-throughput methods would be a critical step in elucidating the currently unknown biological functions of this compound.
Structural and Computational Chemistry Approaches
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
There is no specific research available that has employed Nuclear Magnetic Resonance (NMR) spectroscopy for the conformational analysis of this compound. While the conformational structure of the related compound Prostaglandin A1 has been determined by X-ray diffraction techniques, similar detailed structural elucidation for its 15-epi isomer using NMR is not present in the scientific literature. nih.gov NMR spectroscopy would be a valuable tool for determining the three-dimensional structure and dynamic properties of this compound in solution, which could provide insights into its potential biological activity.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
A review of the current literature indicates that molecular modeling and docking studies have not been conducted to investigate the ligand-target interactions of this compound. Computational approaches are essential for predicting the binding affinity and mode of interaction between a small molecule and its potential protein targets. Although docking studies have been performed for other prostaglandins and inhibitors of prostaglandin-metabolizing enzymes like 15-PGDH, similar computational analyses for this compound are absent. nih.gov Such studies would be instrumental in hypothesizing potential protein targets and guiding future experimental validation.
High-Throughput Screening Methodologies for Novel Analogues
The discovery of novel analogues of 15-epi-Prostaglandin A1 (this compound), a cyclopentenone prostaglandin, is a critical step in exploring their therapeutic potential. High-Throughput Screening (HTS) provides the necessary technological framework to rapidly assess large collections of chemical compounds for desired biological activities. Given the limited specific research on this compound itself, HTS methodologies for its analogues are logically derived from established strategies used for other prostaglandins and compounds with similar functional activities, such as anti-inflammatory and anti-proliferative effects. These strategies can be broadly categorized into phenotypic and target-based screening approaches.
Phenotypic Screening Approaches
Phenotypic screening involves evaluating compounds based on their effects on cellular morphology or function, without pre-supposing a specific molecular target. This approach is particularly well-suited for discovering analogues of this compound, as cyclopentenone prostaglandins are known to induce a range of cellular responses, most notably apoptosis.
A primary phenotypic assay for this purpose would be a High-Content Apoptosis Assay . In this setup, cancer cell lines known to be sensitive to prostaglandins (e.g., colon or ovarian cancer cells) are cultured in multi-well plates. Following treatment with compounds from a screening library, the cells are stained with multiple fluorescent dyes that highlight key apoptotic events. Automated microscopy and image analysis software then quantify these changes.
Key parameters measured in a High-Content Apoptosis Screen may include:
Nuclear Condensation and Fragmentation: Staining with a DNA-binding dye like Hoechst reveals changes in nuclear morphology characteristic of apoptosis.
Caspase Activation: The use of fluorescently labeled inhibitors of caspases (e.g., Caspase-3/7) allows for the detection of this key enzymatic activity in the apoptotic cascade.
Mitochondrial Membrane Potential: Dyes such as TMRM (tetramethylrhodamine, methyl ester) are used to measure the loss of mitochondrial membrane potential, an early indicator of apoptosis.
Cytochrome c Release: Immunofluorescent staining can detect the translocation of Cytochrome c from the mitochondria to the cytosol.
The data generated from such a screen allows for the multiparametric "fingerprinting" of a compound's effect, enabling the identification of hits that induce an apoptotic phenotype similar to known cyclopentenone prostaglandins.
| Parameter | Assay Principle | Example Readout | Throughput |
| Cell Viability | Measures metabolic activity (e.g., ATP content) | Luminescence (e.g., CellTiter-Glo®) | 10,000-100,000 compounds/day |
| Caspase-3/7 Activation | Fluorogenic substrate cleaved by active caspase | Fluorescence Intensity | 10,000-100,000 compounds/day |
| Nuclear Morphology | Automated imaging of DNA-stained nuclei | % of cells with condensed nuclei | 1,000-10,000 compounds/day |
| Mitochondrial Integrity | Fluorescent dye uptake dependent on membrane potential | Decrease in fluorescence | 1,000-10,000 compounds/day |
This interactive table summarizes common assay formats used in phenotypic screens for apoptosis-inducing agents.
Target-Based Screening Approaches
Target-based screens are designed to identify compounds that interact with a specific, predetermined biological molecule, such as a receptor or an enzyme.
Therapeutic and Translational Implications of 15 Epi Prostaglandin A1
Prospects in Oncological Therapies and Chemoprevention
The potential role of prostaglandins (B1171923) in cancer is complex, with evidence suggesting both pro- and anti-tumoral effects depending on the specific compound and cancer type. Prostaglandin (B15479496) A1 (PGA1), a related compound, has demonstrated growth-inhibitory activity against certain tumor cells, with an IC50 value of 7.5 µM for inhibiting human ovarian cancer. caymanchem.com This suggests a potential avenue for therapeutic intervention.
Conversely, the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catabolizes and inactivates prostaglandins, has been identified as a tumor suppressor in various cancers, including lung, breast, and colon cancer. nih.govnih.govaacrjournals.org Low expression of 15-PGDH is associated with poorer outcomes and can lead to an accumulation of prostaglandins like PGE2, promoting tumorigenesis. nih.govaacrjournals.org This indicates that sustained high levels of certain prostaglandins in the tumor microenvironment can be detrimental. While the specific actions of 15-epi-PGA1 in oncological contexts are not yet detailed in published reports, the opposing roles of related compounds highlight the need for further investigation to determine its potential as a therapeutic agent or a factor in cancer progression.
| Compound/Enzyme | Role in Oncology | Research Finding |
| Prostaglandin A1 (PGA1) | Anti-Tumor | Exhibits growth-inhibitory activity on human ovarian cancer cells (IC50 = 7.5 µM). caymanchem.com |
| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Tumor Suppressor | Downregulation of 15-PGDH is observed in lung, breast, and colon cancers, and is associated with increased tumorigenesis. nih.govnih.govaacrjournals.org |
Anti-inflammatory and Immunomodulatory Therapeutic Potential
Cyclopentenone prostaglandins, a class that includes PGA1 and the related 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are recognized for their anti-inflammatory activities. nih.gov PGA1 has been shown to possess anti-inflammatory properties, in part by inducing the formation of stress granules, which can sequester key signaling molecules in the inflammatory cascade. nih.gov Research on 15d-PGJ₂ has shown it plays a role in the resolution of inflammation by promoting the switch of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. frontiersin.orgmdpi.com This compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com
While these findings on related prostaglandins are promising, there are currently no published reports detailing the specific anti-inflammatory or immunomodulatory activities of this compound itself. glpbio.comcaymanchem.com Its structural similarity to PGA1 suggests it may share some biological functions, but dedicated studies are required to confirm this and elucidate its specific mechanisms.
Strategies for Neurodegenerative Disease and Neuroprotection
The role of prostaglandins in neurodegeneration is multifaceted. Studies on PGA1 have yielded mixed results; some research indicates it has neuroprotective effects, such as protecting striatal neurons from excitotoxic injury and reducing infarction volume in animal models of focal ischemia. nih.govnih.gov However, other studies suggest PGA1 can induce neurodegeneration in certain contexts, possibly through mechanisms involving increased oxidative stress. nih.gov
Significantly, recent research has directly implicated this compound in the pathophysiology of Alzheimer's disease (AD). A 2025 study found that levels of this compound are elevated in individuals with dementia compared to those with normal cognition. nih.govresearchgate.net The study demonstrated that this compound inhibits mitochondrial function in various cell types, including neurons, by broadly inhibiting the electron transfer system. nih.govresearchgate.net This suggests that this compound may be a circulating factor that contributes to the systemic bioenergetic decline observed in AD, positioning it as a potential therapeutic target rather than a neuroprotective agent. nih.govresearchgate.net
| Compound | Context | Observed Effect |
| This compound | Alzheimer's Disease | Elevated levels found in dementia patients; inhibits mitochondrial function across multiple cell types. nih.govresearchgate.net |
| Prostaglandin A1 (PGA1) | Focal Ischemia (Animal Model) | Reduced infarction volume and ameliorated motor dysfunction. nih.gov |
| Prostaglandin A1 (PGA1) | Excitotoxic Injury (Rat Striatum) | Attenuated DNA fragmentation and neuronal loss. nih.gov |
| Prostaglandin A1 (PGA1) | Neuroblastoma Cells | Induced degeneration associated with increased markers of oxidative stress. nih.gov |
Relevance in Cardiovascular Health and Disease Management
Prostaglandins play a significant role in the cardiovascular system. PGA1, the parent compound of this compound, is known to have effects that are beneficial for cardiovascular health. caymanchem.com It has been shown to cause renal vasodilation, promote the excretion of sodium in urine, and lower arterial pressure in hypertensive patients. glpbio.comcaymanchem.com The synthesis of various prostaglandins within the heart and coronary vessels is altered in pathological states like myocardial ischemia, suggesting their involvement in cardiac function and disease. nih.gov The therapeutic potential of modulating prostaglandin pathways, either through administration of stable analogues or by inhibiting their synthesis, is an area of active investigation in cardiovascular medicine. nih.gov
Despite the known cardiovascular effects of PGA1, specific biological activities for its 15(R) stereoisomer, this compound, have not been described in published reports to date. glpbio.comcaymanchem.com
Utility as a Biomarker for Oxidative Stress and Disease Progression
The identification of reliable biomarkers is crucial for diagnosing and monitoring the progression of diseases. Recent findings have positioned this compound as a potential biomarker in the context of neurodegeneration. A study identified this compound as a "mito-inhibitory" lipid that is elevated in the serum of patients with Alzheimer's-related dementia. nih.govresearchgate.net Its correlation with cognitive impairment and its direct inhibitory effect on mitochondrial bioenergetics suggest its utility as a biomarker for the progression of diseases characterized by systemic mitochondrial dysfunction. nih.govresearchgate.net
Furthermore, studies on the related compound PGA1 have shown that its induction of neurodegeneration is linked to an increase in oxidative stress markers like heme oxygenase-1 (HO-1). nih.gov While not a direct measurement of this compound, this association between A-series prostaglandins and oxidative stress supports the plausibility of using these compounds or their downstream effects as disease markers. nih.gov
| Potential Biomarker | Associated Condition | Key Finding |
| This compound | Alzheimer's Disease / Dementia | Found at elevated levels in serum of dementia patients; levels correlate with cognitive impairment and mitochondrial dysfunction. nih.govresearchgate.net |
| Oxidative Stress Markers (e.g., HO-1) | PGA1-induced Neurodegeneration | Expression of HO-1 is increased following treatment with PGA1, indicating a state of oxidative stress. nih.gov |
Development as a Broad-Spectrum Antiviral Agent
Prostaglandins of the A-series have demonstrated notable antiviral properties. Research has shown that PGA1 is effective against several strains of influenza A virus, including H5N9 and H7N1. nih.gov Its mechanism of action occurs at a post-entry level, where it disrupts the synthesis of viral proteins and prevents the virus-induced activation of the pro-inflammatory factor NF-κB. nih.gov This antiviral activity is associated with the activation of a protective heat shock response in the host cells. nih.gov
In addition to influenza, PGA1 has been shown to strongly inhibit the replication of the Mayaro virus, an arbovirus. scielo.br The inhibitory effect was most pronounced when the compound was introduced during the early stages of viral replication, prior to the production of viral structural proteins, suggesting a mechanism that may also involve the induction of heat shock proteins like HSP70. scielo.br These findings suggest that cyclopentenone prostanoids could be a promising class of molecules for developing new antiviral therapies. The specific antiviral activity of this compound has not yet been reported.
Future Directions and Outstanding Research Gaps in 15 Epi Prostaglandin A1 Science
Elucidation of Undiscovered Molecular Targets and Signaling Pathways
A significant gap in our understanding of 15-epi-PGA1 lies in the identification of its specific molecular targets and the signaling pathways it modulates. While its parent compound, PGA1, is known to interact with various cellular components, it is crucial to determine if this compound shares these targets or possesses a unique profile.
Future research should focus on:
Receptor Binding Assays: Comprehensive screening against a panel of known prostaglandin (B15479496) receptors (e.g., EP, DP, FP, IP, and TP receptors) is necessary to determine the binding affinity and selectivity of this compound. aai.org While PGA1 is a cyclopentenone prostaglandin known to interact with non-classical pathways, initial receptor screening is a fundamental step. bertin-bioreagent.com
Target Identification using Affinity Probes: The development and utilization of biotinylated or otherwise tagged analogs of this compound can help identify its binding partners within the cell. bertin-bioreagent.comresearchgate.net This technique has been used for PGA1 to identify its interaction with cytosolic proteins. researchgate.net
Pathway Analysis: Once potential targets are identified, downstream signaling cascades need to be investigated. This includes examining the activation or inhibition of key signaling molecules such as protein kinases, transcription factors (like NF-κB), and second messengers (e.g., cAMP, Ca2+). aai.orgaacrjournals.orgnih.gov PGA1 has been shown to inhibit NF-κB signaling, and it is important to see if this compound has similar effects. nih.govsigmaaldrich.com
Comprehensive Mapping of Stereoisomer-Specific Activities and Selectivity
The stereochemistry of prostaglandins (B1171923) plays a critical role in their biological activity. ontosight.ai Therefore, a detailed comparison of the activities of this compound with its (15S)-isomer, PGA1, is essential.
Key research questions to address include:
Comparative Efficacy: Do the two stereoisomers exhibit different potencies in various biological assays? For instance, while PGA1 has demonstrated anti-inflammatory and anti-proliferative effects, the activity of this compound in these areas is largely unknown. ontosight.ainih.gov
Differential Receptor Activation: Do the isomers show different selectivity profiles for prostaglandin receptors or other molecular targets? For example, Prostaglandin F2β is the 9β-hydroxy stereoisomer of PGF2α and is significantly less active in certain biological functions. caymanchem.com
Unique Biological Functions: Does this compound possess novel biological activities that are absent in PGA1? The subtle change in stereochemistry could lead to entirely different functional outcomes.
| Feature | 15-epi-Prostaglandin A1 (15R-PGA1) | Prostaglandin A1 (15S-PGA1) |
| Stereochemistry at C-15 | R-configuration | S-configuration |
| Known Biological Activity | Largely uncharacterized. caymanchem.comlipidmaps.org | Anti-inflammatory, antiviral, and cardiovascular effects. ontosight.ai |
| Natural Occurrence | Found in gorgonian soft corals. caymanchem.comlipidmaps.org | Naturally occurring in various tissues. ontosight.ai |
| Research Focus | Elucidation of basic biological functions. | Further characterization of known effects and mechanisms. |
Advanced In Vivo Efficacy and Safety Profiling
Currently, there is a lack of published reports on the in vivo biological activity of this compound. caymanchem.comlipidmaps.org To assess its therapeutic potential, comprehensive in vivo studies are required.
Future research should involve:
Animal Models of Disease: Evaluating the efficacy of this compound in relevant animal models of diseases where other prostaglandins have shown activity, such as inflammation, cancer, and cardiovascular disorders. ontosight.airesearcher.life
Pharmacokinetic and Pharmacodynamic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for understanding its in vivo behavior.
Toxicology Studies: A thorough assessment of the potential toxicity of this compound is necessary to establish a preliminary safety profile.
Development of Novel Delivery Systems and Formulation Strategies
The effective delivery of prostaglandins to their target tissues can be challenging. researchgate.net Research into novel delivery systems for this compound could significantly enhance its potential therapeutic applications.
Areas for exploration include:
Targeted Delivery Systems: The use of nanocarriers, such as liposomes or nanoparticles, could improve the site-specific delivery of this compound, increasing its efficacy and reducing potential side effects. researchgate.netusask.ca
Sustained-Release Formulations: Developing formulations that provide a controlled and sustained release of this compound could improve patient compliance and therapeutic outcomes. mdpi.comimrpress.comimrpress.com Vaginal inserts and intracameral implants are examples of sustained-release systems used for other prostaglandins. mdpi.comimrpress.comimrpress.comnih.govresearchgate.net
Topical and Transdermal Delivery: For localized applications, the development of topical or transdermal formulations could be beneficial, as has been explored for other prostaglandins like PGE1. usask.ca
| Delivery System | Potential Application for this compound |
| Liposomes | Systemic or targeted delivery to specific tissues. usask.ca |
| Nanoparticles | Enhanced permeation to target cells and controlled release. researchgate.net |
| Vaginal Inserts | Localized and sustained release for gynecological applications. imrpress.comimrpress.comtandfonline.com |
| Intracameral Implants | Sustained delivery to the eye for ophthalmic conditions. mdpi.com |
| Transdermal Patches | Non-invasive, systemic delivery. usask.ca |
Integration with Multi-Omics Data for Systems-Level Understanding
A systems biology approach, integrating data from genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular effects of this compound.
This would involve:
Transcriptomic Analysis: Using techniques like RNA-sequencing to identify changes in gene expression in response to this compound treatment.
Proteomic Analysis: Identifying changes in the cellular proteome to understand the downstream effects on protein expression and post-translational modifications.
Metabolomic Analysis: Assessing changes in cellular metabolism to uncover novel pathways affected by this compound.
Exploration of Epigenetic Regulation by 15-epi-Prostaglandin A1
Epigenetic mechanisms, such as DNA methylation and histone modification, are increasingly recognized as important regulators of gene expression and cellular function. frontiersin.orgnih.govulb.ac.be Some prostaglandins and their pathways have been shown to be influenced by or to influence epigenetic modifications. frontiersin.orgnih.gov
Future research in this area should investigate:
Impact on DNA Methylation: Determining whether this compound can alter the methylation patterns of specific genes, potentially influencing their expression.
Histone Modification: Examining the effect of this compound on histone modifications, such as acetylation and methylation, which can regulate chromatin structure and gene accessibility.
Regulation of Epigenetic Enzymes: Investigating whether this compound can modulate the activity of enzymes involved in epigenetic modifications, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).
By addressing these outstanding research questions, the scientific community can unlock the full potential of 15-epi-Prostaglandin A1 and pave the way for the development of novel therapeutic strategies.
Q & A
Basic Research Questions
Q. How is 15-epi-PGA1 structurally distinguished from its isomers (e.g., PGA1) in experimental settings?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₂₀H₃₂O₃; exact mass 336.23006) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical differences at the C15 hydroxyl group. Comparative analysis with reference spectra from databases like LMSD can validate structural assignments . For reproducibility, document solvent systems, temperature, and instrumentation parameters in supplementary materials .
Q. What are standard protocols for synthesizing and purifying this compound in vitro?
- Methodological Answer : Multi-step organic synthesis typically involves cyclization of precursor fatty acids under controlled oxidative conditions. Purification is achieved via reverse-phase HPLC using a C18 column, with mobile phases optimized for prostaglandin retention. Characterization requires tandem MS/MS fragmentation patterns and UV-Vis absorption at 278 nm (conjugated diene system). Ensure purity ≥95% by integrating chromatographic peaks and reporting retention time variability .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₄-PGA1) is preferred for sensitivity and specificity. Validate assays using calibration curves spanning 0.1–100 ng/mL, with recovery rates ≥80% in plasma or tissue homogenates. Include quality controls for matrix effects and ion suppression .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across cell lines?
- Methodological Answer : Conduct systematic meta-analysis of existing studies, stratifying data by:
- Cell type : Compare epithelial vs. immune cell responses using standardized viability assays (e.g., MTT).
- Dosage : Evaluate dose-response curves for EC₅₀ shifts (e.g., 1–50 µM).
- Experimental conditions : Control for serum-free vs. serum-containing media, which alter prostaglandin receptor availability.
Use statistical tools like ANOVA with post-hoc tests to identify confounding variables .
Q. What experimental designs are optimal for studying this compound’s role in inflammatory pathways?
- Methodological Answer :
- In vitro : Pair siRNA-mediated knockdown of target receptors (e.g., EP2) with cytokine profiling (ELISA for IL-6, TNF-α) to isolate signaling mechanisms.
- In vivo : Utilize murine models with tissue-specific COX-2 knockouts to differentiate this compound’s effects from endogenous prostaglandins.
- Data validation : Replicate results across ≥3 biological replicates and confirm findings with orthogonal methods (e.g., Western blot for phosphorylated NF-κB) .
Q. How should researchers address challenges in reproducing published pharmacokinetic data for this compound?
- Methodological Answer :
- Standardize protocols : Adhere to FDA Bioanalytical Method Validation guidelines for LC-MS/MS parameters (e.g., column temperature, ionization mode).
- Control interspecies variability : Compare metabolic stability in human vs. rodent liver microsomes.
- Report negative data : Publish failed replication attempts with detailed troubleshooting logs (e.g., batch-to-batch reagent variability) to improve transparency .
Methodological Best Practices
Q. What criteria should guide the selection of this compound concentrations in dose-response studies?
- Answer : Base concentrations on:
- Physiological relevance : Align with endogenous prostaglandin levels (e.g., 0.1–10 nM in human serum).
- Preclinical data : Use IC₅₀ values from prior in vitro assays.
- Toxicity thresholds : Conduct pilot studies to exclude cytotoxic concentrations (e.g., >100 µM).
Justify choices using FINER criteria (Feasible, Novel, Ethical, Relevant) .
Q. How can researchers ensure data integrity when analyzing this compound’s effects on gene expression?
- Answer :
- RNA-seq normalization : Use spike-in controls (e.g., ERCC RNA standards) to correct for technical noise.
- Pathway enrichment : Apply STRING-DB or KEGG to filter false-positive hits (p < 0.01, FDR-adjusted).
- Open data : Deposit raw FASTQ files in public repositories (e.g., GEO) with metadata compliant with MIAME standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
